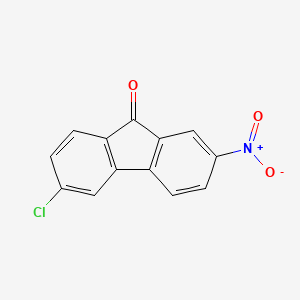

6-Chloro-2-nitro-9h-fluoren-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-nitro-9h-fluoren-9-one is an organic compound with the molecular formula C13H6ClNO3. It is a derivative of fluorenone, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 2nd position on the fluorenone core. This compound is known for its bright yellow color and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-nitro-9h-fluoren-9-one typically involves the nitration of 6-chloro-9h-fluoren-9-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2nd position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 6-Chloro-2-amino-9h-fluoren-9-one.

Substitution: Various substituted fluorenones depending on the nucleophile used.

Oxidation: Oxidized derivatives of fluorenone.

Scientific Research Applications

6-Chloro-2-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H6ClNO3. It is a derivative of fluorenone and has a chlorine atom and a nitro group attached to its core.

Scientific Research Applications

While the primary search result focuses on 4-Chloro-2-nitro-9h-fluoren-9-one, it also provides insights into the applications of similar compounds, which can be relevant to understanding the potential uses of this compound. These applications include:

- Chemistry Fluorenone derivatives are used as intermediates in synthesizing various organic compounds, including pharmaceuticals and dyes.

- Biology These compounds can be used to study enzyme inhibition and protein interactions because they can form covalent bonds with certain biological molecules.

- Medicine There is ongoing research into the potential therapeutic uses of these compounds, such as anticancer or antimicrobial agents.

- Industry Fluorenone derivatives are used to produce specialty chemicals and materials, including polymers and advanced materials.

Antimicrobial and Antiparasitic Properties

Nitro and halogenated derivatives, including 4-Chloro-2-nitro-9h-fluoren-9-one, have shown potential as effective agents against neglected tropical diseases like leishmaniasis and Chagas disease. These compounds have exhibited antileishmanial and antitrypanosomal activities, which are linked to the presence of nitro and halogen substituents.

Case Studies

- Antileishmanial Activity Nitro-substituted fluorenones have demonstrated cytotoxic effects against Leishmania donovani, with IC50 values in the low micromolar range, suggesting significant activity.

- Anticancer Potential These compounds have been investigated for their anticancer properties and can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and modulating cell signaling pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-2-nitro-9h-fluoren-9-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

2-Nitro-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 6th position.

6-Chloro-9h-fluoren-9-one: Similar structure but lacks the nitro group at the 2nd position.

Uniqueness

6-Chloro-2-nitro-9h-fluoren-9-one is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

6-Chloro-2-nitro-9H-fluoren-9-one (CAS No. 91821-35-1) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and research findings.

This compound is a derivative of fluorenone, characterized by the presence of a chlorine and a nitro group at the 6 and 2 positions, respectively. Its molecular formula is C13H8ClNO2, with a molecular weight of approximately 249.66 g/mol. The compound exhibits notable reactivity due to the electron-withdrawing nature of the nitro group and the halogen substituent.

Antimicrobial Properties

Research has indicated that derivatives of fluorenone, including this compound, exhibit antimicrobial activity against various pathogens. A study highlighted the synthesis of Schiff bases from fluorenone derivatives, which demonstrated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . The zone of inhibition for these compounds ranged from 11.8 mm to 19.4 mm, indicating their potential as antimicrobial agents.

| Compound | Zone of Inhibition (mm) | Test Organism |

|---|---|---|

| This compound | 17.9 | E. coli |

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | 19.4 | S. aureus |

| Fluorenone oxime | 18.0 | Pseudomonas aeruginosa |

Anticancer Activity

The potential anticancer properties of fluorenone derivatives have been explored in various studies. For example, certain Schiff base metal complexes derived from fluorenone have shown promising antitumor activity . The mechanism is believed to involve the inhibition of cancer cell proliferation through interaction with cellular targets.

The biological activity of this compound can be attributed to its ability to interact with cellular components, potentially disrupting critical biological processes such as DNA replication or protein synthesis. The nitro group may facilitate redox reactions within cells, leading to oxidative stress and subsequent cell death in pathogens or cancer cells .

Case Studies and Research Findings

- Antibacterial Activity Study : A systematic investigation into the antimicrobial effects of various fluorenone derivatives found that those with electron-withdrawing groups like nitro exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The study utilized agar well diffusion methods to assess efficacy.

- Antitumor Activity Assessment : In vitro studies have shown that certain fluorenone derivatives can induce apoptosis in cancer cell lines. Specifically, the compound's interaction with DNA or RNA synthesis pathways has been suggested as a mechanism for its anticancer effects .

- Molecular Docking Studies : Advanced computational techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies revealed promising docking scores against bacterial proteins, indicating potential for drug development .

Properties

CAS No. |

91821-35-1 |

|---|---|

Molecular Formula |

C13H6ClNO3 |

Molecular Weight |

259.64 g/mol |

IUPAC Name |

6-chloro-2-nitrofluoren-9-one |

InChI |

InChI=1S/C13H6ClNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |

InChI Key |

PDFMQJNEKZVVGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.